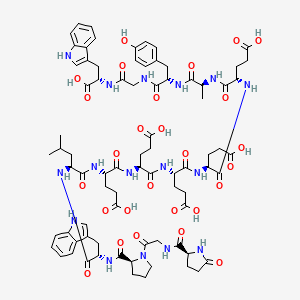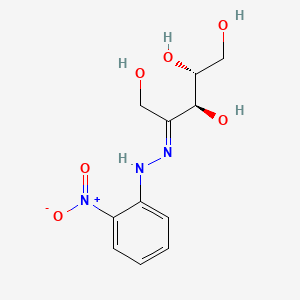
D-Ribuloseo-nitrophenyl-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribulose o-nitrophenyl-hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazine with aldehydes or ketones D-Ribulose o-nitrophenyl-hydrazone is particularly interesting due to its unique structure, which includes a ribulose sugar moiety and a nitrophenyl hydrazone group
Méthodes De Préparation
The synthesis of D-Ribulose o-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
D-Ribulose+o-Nitrophenylhydrazine→D-Ribulose o-nitrophenyl-hydrazone
The reaction conditions may vary, but common methods include:
Solution-based synthesis: This involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This method uses mechanical force to induce the reaction, often in the absence of solvents.
Solid-state melt reactions: This involves heating the reactants together until they melt and react to form the desired product.
Analyse Des Réactions Chimiques
D-Ribulose o-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
D-Ribulose o-nitrophenyl-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used to study enzyme kinetics and metabolic pathways involving ribulose.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of D-Ribulose o-nitrophenyl-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes such as oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
D-Ribulose o-nitrophenyl-hydrazone can be compared with other similar compounds, such as:
D-Xylulose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Ribose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Arabinose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
Propriétés
Formule moléculaire |
C11H15N3O6 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
Clé InChI |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


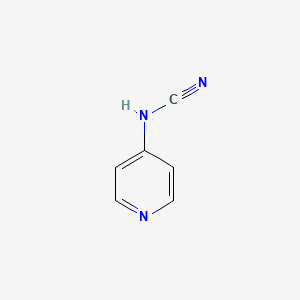
![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)

![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)

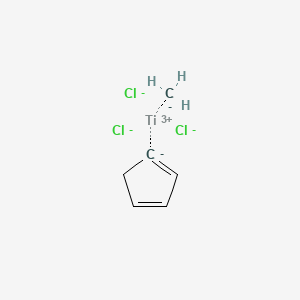
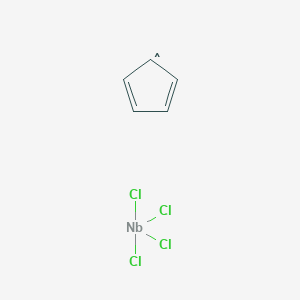

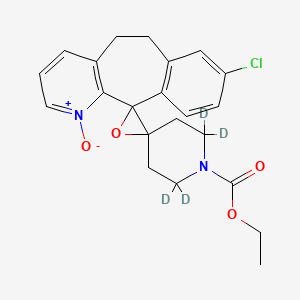


![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)

